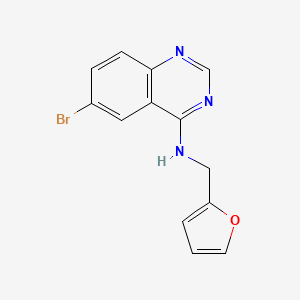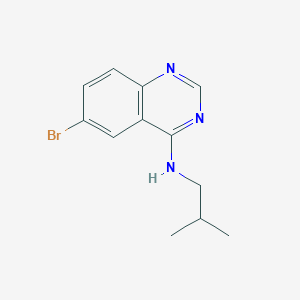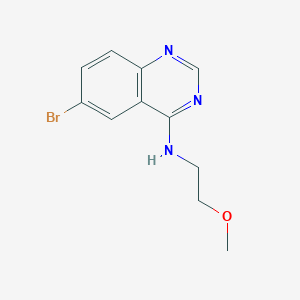
N-Benzyl-6-bromoquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-6-bromoquinazolin-4-amine is a chemical compound with the molecular formula C15H12BrN3 and a molecular weight of 314.18 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-bromoquinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-6-bromoquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced amines, respectively.
Applications De Recherche Scientifique
N-Benzyl-6-bromoquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes and proteins.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-6-bromoquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of the Huntingtin protein, which is implicated in Huntington’s disease . The compound likely exerts its effects by binding to the protein and preventing its aggregation, thereby reducing the formation of toxic aggregates.
Comparaison Avec Des Composés Similaires
N-Benzyl-6-bromoquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
6-Bromoquinazolin-4-amine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-Benzylquinazolin-4-amine: Lacks the bromine atom, which may influence its ability to undergo certain chemical reactions.
N-Benzyl-6-chloroquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-benzyl-6-bromoquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-6-7-14-13(8-12)15(19-10-18-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVWOZDTPNCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-N,3-N-bis(4-methylphenyl)pyrazino[2,3-d]pyridazine-2,3,5,8-tetramine](/img/structure/B7740909.png)
![4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid](/img/structure/B7740921.png)

![3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B7740932.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B7740957.png)
![4-[(E)-{[3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANAMIDO]IMINO}METHYL]BENZOIC ACID](/img/structure/B7740958.png)
![2-amino-4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7740965.png)
![2-amino-4-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7740971.png)
![2-bromo-6-methoxy-4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7740986.png)





